![molecular formula C30H50O3 B13401582 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids Steroids are characterized by their cyclopenta[a]phenanthrene ring structure, which is a fused ring system consisting of three six-membered rings and one five-membered ring
Méthodes De Préparation
The synthesis of 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step often involves cyclization reactions to form the fused ring system. Reagents such as strong acids or bases may be used to facilitate these reactions.
Functionalization: Introduction of hydroxyl and methyl groups can be achieved through various organic reactions, such as hydroxylation and alkylation. Specific reagents and conditions will depend on the desired functional groups and their positions on the molecule.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as high-pressure reactions and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups. Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups. Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are examples of such reactions.
The major products formed from these reactions will depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: As a steroid, it may interact with various biological receptors and enzymes, making it useful for studying hormone regulation and metabolic pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating hormonal imbalances, inflammation, and other conditions.
Industry: The compound’s chemical properties can be exploited in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various signaling pathways and biological processes. The compound’s hydroxyl groups may form hydrogen bonds with receptor sites, while its hydrophobic regions may interact with lipid membranes, influencing its bioavailability and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one include other steroids with similar core structures but different functional groups. Examples include:
Cholesterol: A well-known steroid with a similar core structure but different functional groups, playing a crucial role in cell membrane structure and function.
Testosterone: Another steroid with a similar core structure, known for its role in regulating male secondary sexual characteristics.
Estradiol: A steroid hormone with a similar core structure, important for regulating female reproductive functions.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H50O3 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
17-(5,6-dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3 |
Clé InChI |
RHHDOPOBWMUHDL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


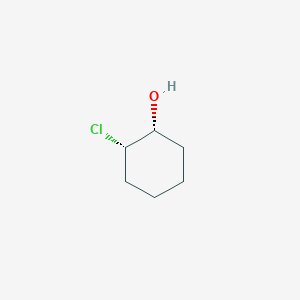
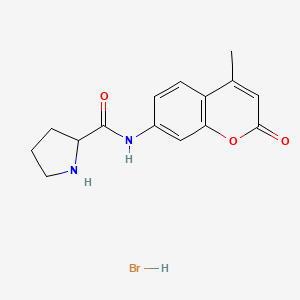
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
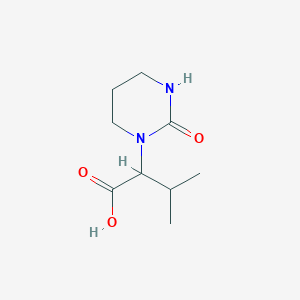

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
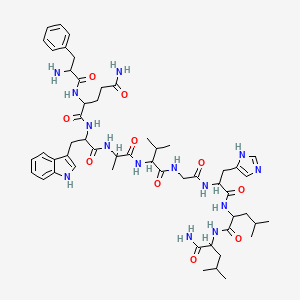
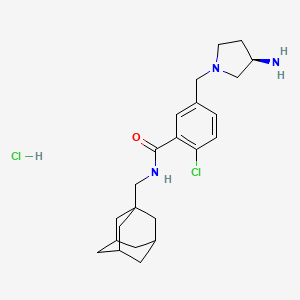
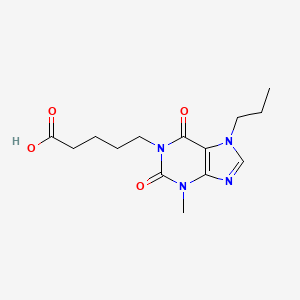
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
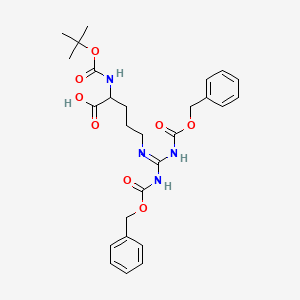
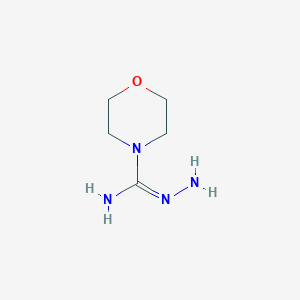
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
